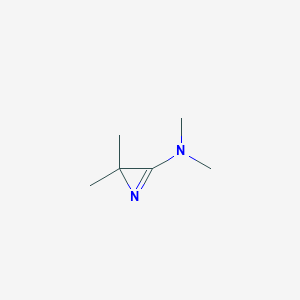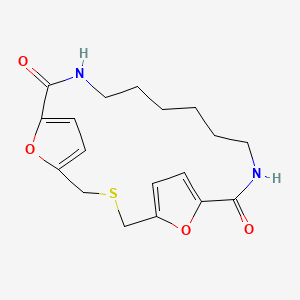
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: is a complex organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.48 g/mol . This compound is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms integrated into the ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors or continuous flow systems , with careful monitoring of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives , while reduction may produce lower oxidation state derivatives .
科学的研究の応用
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: shares similarities with other tricyclic compounds that contain oxygen, sulfur, and nitrogen atoms in their structures.
Similar compounds: include those with variations in the ring size, substituents, and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
67364-54-9 |
|---|---|
分子式 |
C18H22N2O4S |
分子量 |
362.4 g/mol |
IUPAC名 |
22,23-dioxa-3-thia-10,17-diazatricyclo[17.2.1.15,8]tricosa-1(21),5,7,19-tetraene-9,18-dione |
InChI |
InChI=1S/C18H22N2O4S/c21-17-15-7-5-13(23-15)11-25-12-14-6-8-16(24-14)18(22)20-10-4-2-1-3-9-19-17/h5-8H,1-4,9-12H2,(H,19,21)(H,20,22) |
InChIキー |
GGJFMGDJQIRXDL-UHFFFAOYSA-N |
正規SMILES |
C1CCCNC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


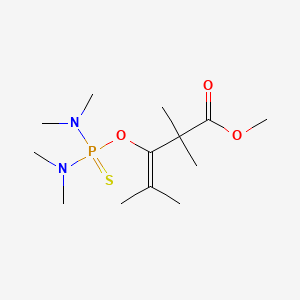
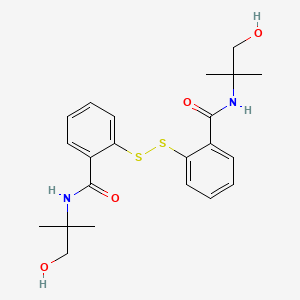
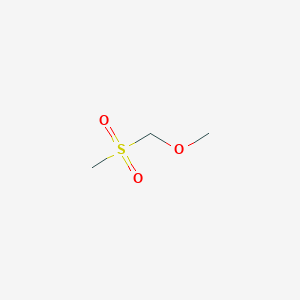
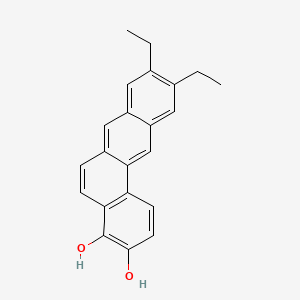
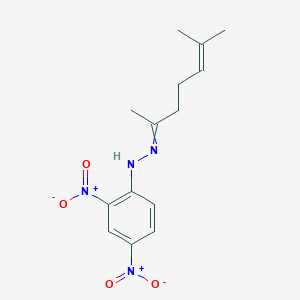

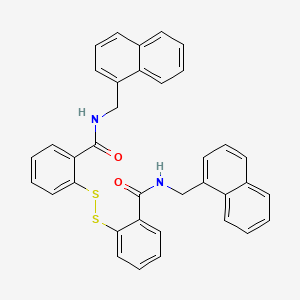
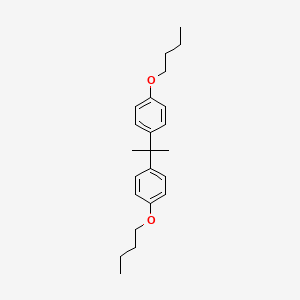
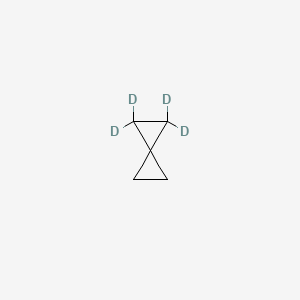
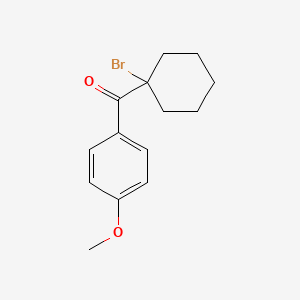
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
